molecular formula C10H12O2 B3191320 3-Hydroxy-4-phenylbutan-2-one CAS No. 5355-63-5

3-Hydroxy-4-phenylbutan-2-one

Cat. No.: B3191320
CAS No.: 5355-63-5
M. Wt: 164.2 g/mol
InChI Key: QBCUUJGHWFKMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-phenylbutan-2-one, also known as 2-butanone, 3-hydroxy-4-phenyl or 4-phenyl-3-hydroxybutan-2-one, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a sweet, creamy, and fruity taste.

Properties

CAS No.

5355-63-5

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

3-hydroxy-4-phenylbutan-2-one

InChI

InChI=1S/C10H12O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3

InChI Key

QBCUUJGHWFKMDC-UHFFFAOYSA-N

SMILES

CC(=O)C(CC1=CC=CC=C1)O

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)O

density

1.079-1.089 (20°)

5355-63-5

physical_description

Clear, colourless liquid;  Fruit and floral aroma

solubility

Soluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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